molecular formula C13H18ClNO B599935 Spiro[isochroman-1,4'-piperidine] hydrochloride CAS No. 173943-98-1

Spiro[isochroman-1,4'-piperidine] hydrochloride

Cat. No.: B599935
CAS No.: 173943-98-1
M. Wt: 239.743
InChI Key: XWYYADXYFYGPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[isochroman-1,4’-piperidine] hydrochloride: is a chemical compound with the molecular formula C₁₃H₁₈ClNO It is characterized by a spirocyclic structure, which means it contains two rings connected by a single common carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isochroman-1,4’-piperidine] hydrochloride typically involves the reaction of isochroman and piperidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .

Industrial Production Methods

Industrial production of Spiro[isochroman-1,4’-piperidine] hydrochloride involves scaling up the laboratory synthesis methods. This may include optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The compound is usually produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Spiro[isochroman-1,4’-piperidine] hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, Spiro[isochroman-1,4’-piperidine] hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, the compound is investigated for its potential biological activities. Studies may focus on its interactions with biological molecules and its effects on cellular processes .

Medicine

In medicine, Spiro[isochroman-1,4’-piperidine] hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, the compound is used in the production of various materials and chemicals. Its unique properties make it suitable for applications in materials science and chemical engineering .

Mechanism of Action

The mechanism of action of Spiro[isochroman-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Spiro[isochroman-1,4’-piperidine] hydrochloride include other spirocyclic compounds such as spiroindoles and spirooxindoles. These compounds share the spirocyclic structure but differ in their specific ring systems and functional groups .

Uniqueness

What sets Spiro[isochroman-1,4’-piperidine] hydrochloride apart is its specific combination of isochroman and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

spiro[3,4-dihydroisochromene-1,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-4-12-11(3-1)5-10-15-13(12)6-8-14-9-7-13;/h1-4,14H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYYADXYFYGPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693587
Record name 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173943-98-1
Record name 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.